molecular formula C48H82O18 B6593303 人参皂苷Re CAS No. 51542-56-4

人参皂苷Re

货号: B6593303
CAS 编号: 51542-56-4
分子量: 947.2 g/mol
InChI 键: PWAOOJDMFUQOKB-WCZZMFLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

  1. 癌症治疗和生物转化: 人参皂苷Re正在探索其在癌症治疗中的潜力。重点是将主要人参皂苷转化为次要人参皂苷,如人参皂苷化合物K(CK),其表现出更好的渗透性和生物利用度。纳米制剂技术用于增强这些特性,使其更有效地靶向肿瘤组织(Murugesan et al., 2022)

  2. 心血管疾病: this compound已被研究其对心血管疾病(CVD)的影响。它通过抗氧化、减少血小板粘附、血管舒张调节和改善血脂谱对心脏病表现出积极作用。它影响各种离子通道,并具有控制高血压和心血管功能的潜力(Lee & Kim, 2014), (Kim, 2012)

  3. 糖尿病相关认知缺陷: this compound已显示出减轻与糖尿病相关的认知缺陷的希望。这包括改善认知、减少氧化应激和炎症,表明其作为糖尿病相关认知能力下降辅助疗法的潜力(Liu et al., 2012)

  4. 药理特性: this compound以其多样的药理作用而闻名,包括抗糖尿病、抗炎和心血管益处。它还对神经系统疾病、免疫反应增强和治疗癌症方面显示出积极影响。其药代动力学和安全性也正在研究中(Gao et al., 2022)

  5. 化学转化和草药加工: 人参皂苷在红参加工过程中的转化对其药理特性至关重要。这包括水蒸过程中人参皂苷和碳水化合物的变化,这会影响它们的生物利用度和功效(Zhou et al., 2017)

  6. 代谢效应: this compound已显示出通过激活AMP激活蛋白激酶降低血糖和血脂水平的潜力。这表明它可用于管理2型糖尿病和血脂异常等疾病(Quan et al., 2011)

  7. 心脏功能: 研究表明,this compound可以降低心脏收缩力并影响心脏电生理特性。这可能有助于其抗心律失常作用及其治疗各种心脏疾病的潜力(Scott et al., 2001)

  8. 心肌梗塞: this compound在保护心脏功能和减轻心肌梗塞中左心室重塑方面显示出有希望的效果。它可以通过各种信号通路改善心脏功能障碍并保护心肌(Yu et al., 2019)

作用机制

Target of Action

Ginsenoside Re, a major ginsenoside in ginseng , has multiple biological therapeutic targets . It has shown beneficial effects in in vitro and in vivo models of Alzheimer’s disease (AD) . It interacts with steroidal receptors and acts as a specific agonist for the nongenomic pathway of sex steroid receptors .

Mode of Action

Ginsenoside Re interacts with its targets and brings about changes in the body. For instance, it acts through estrogen receptors and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It also acts as a specific agonist for the nongenomic pathway of sex steroid receptors .

Biochemical Pathways

Ginsenoside Re affects various biochemical pathways. It is involved in modulating multiple physiological activities . It is known to enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Pharmacokinetics

The absorption of Ginsenoside Re is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside Re is quickly cleared from the body .

Result of Action

Ginsenoside Re has multiple pharmacological activities. It is known to eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Action Environment

The action of Ginsenoside Re can be influenced by environmental factors. Biological and environmental factors may affect the content of ginsenosides in different parts of the ginseng plant . Furthermore, Ginsenoside Re exhibits multiple pharmacological activities via different mechanisms , which can be influenced by the environment in which it is present.

生化分析

Biochemical Properties

Ginsenoside Re interacts with various enzymes, proteins, and other biomolecules. It is known to eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular anti-oxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Cellular Effects

Ginsenoside Re has multiple effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have cytotoxic effects towards cancer cells .

Molecular Mechanism

Ginsenoside Re exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP and Bax in tumor cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ginsenoside Re shows changes in its effects. It has been found that the absorption of Ginsenoside Re is fast in the gastrointestinal tract, it may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into blood, and it is quickly cleared from the body .

Dosage Effects in Animal Models

The effects of Ginsenoside Re vary with different dosages in animal models. For example, it has been demonstrated that Ginsenoside Re (12.5, 25 and 50 mg/kg, s.c. injection) was rapidly distributed to the cerebrospinal fluid and exhibited linear pharmacokinetics in rats .

Metabolic Pathways

Ginsenoside Re is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found that Ginsenoside Re may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into blood .

Transport and Distribution

Ginsenoside Re is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been found that Ginsenoside Re can be rapidly distributed to the cerebrospinal fluid .

属性

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAOOJDMFUQOKB-WCZZMFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317298
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52286-59-6
Record name Ginsenoside Re
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52286-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Re
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside B2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.

    ANone:

    • Spectroscopic Data: Ginsenoside Re's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].

    ANone:

      • Cardioprotection: Ginsenoside Re attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].
      • Anti-diabetic effects: Ginsenoside Re improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].
      • Neuroprotection: Ginsenoside Re protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].

    ANone: Ginsenoside Re demonstrates promising efficacy in preclinical studies:

      • Ginsenoside Re protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].
      • It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].
      • It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].
      • Cardiovascular system: Ginsenoside Re attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].
      • Metabolic disorders: Ginsenoside Re ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].
      • Neuroprotection: Ginsenoside Re exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].
      • Bone health: Ginsenoside Re inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。